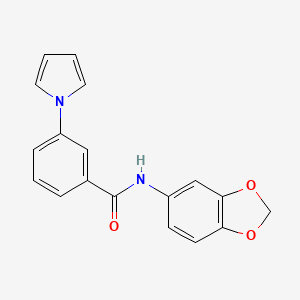
1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring substituted with butoxy, chlorobenzenesulfonyl, and dimethyl groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole ring and subsequent substitution reactions. The general synthetic route may include:
Formation of Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring.
Substitution Reactions: The benzodiazole ring is then subjected to substitution reactions to introduce the butoxy, chlorobenzenesulfonyl, and dimethyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of advanced catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different products.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are often employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-(3-butoxy-4-chlorobenzenesulfonyl)pyrrolidine: Similar structure but different ring system.
1-(3-butoxy-4-chlorobenzenesulfonyl)-3,5-dimethylpiperidine: Similar substituents but different core structure.
1-(3-butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine: Similar substituents with additional diphenylmethyl group.
Properties
Molecular Formula |
C19H21ClN2O3S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-(3-butoxy-4-chlorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C19H21ClN2O3S/c1-4-5-8-25-19-11-15(6-7-16(19)20)26(23,24)22-12-21-17-9-13(2)14(3)10-18(17)22/h6-7,9-12H,4-5,8H2,1-3H3 |
InChI Key |
COHWTMLIVRCYHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)-2-phenylethyl]-5-(pyridin-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12189848.png)
![(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12189852.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12189859.png)
![6-Hydroxy-7-phenyl-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one](/img/structure/B12189860.png)
![2-({[4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B12189870.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12189871.png)
![2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate](/img/structure/B12189877.png)
![4-{[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12189878.png)

![2-(2-fluorophenyl)-4-methyl-N~5~-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B12189890.png)
![1,3-benzothiazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12189896.png)
![(5Z)-2-(morpholin-4-yl)-5-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12189901.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2-methylbenzamide](/img/structure/B12189912.png)
